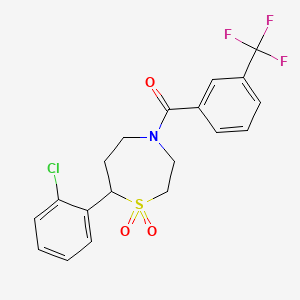

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO3S/c20-16-7-2-1-6-15(16)17-8-9-24(10-11-28(17,26)27)18(25)13-4-3-5-14(12-13)19(21,22)23/h1-7,12,17H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHBKVOKQUGVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule with a complex structure that includes a thiazepane ring, dioxido group, and phenyl moieties. This compound is notable for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula: CHClFNOS

- Molecular Weight: Approximately 396.85 g/mol

- CAS Number: 2034459-58-8

The structural features of this compound suggest that it may interact with various biological targets, influencing its pharmacological properties.

The biological activity of this compound can be attributed to its ability to modulate specific biological pathways. The presence of the thiazepane ring and halogenated phenyl groups may enhance its affinity for certain receptors or enzymes.

Research indicates that compounds with similar structural motifs exhibit diverse pharmacological effects, including:

- Antimicrobial Activity: Thiazepane derivatives have shown promise in inhibiting bacterial growth.

- Anticancer Properties: Some studies suggest that this class of compounds may interfere with cancer cell proliferation and induce apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial strains | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Kinase Inhibition | Potential inhibition of c-KIT kinase |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that thiazepane derivatives, including similar compounds, exhibited significant antimicrobial properties against various bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis.

- Anticancer Efficacy : Research focusing on the anticancer potential highlighted that compounds structurally related to this compound showed efficacy in inducing apoptosis in several cancer cell lines. The study utilized flow cytometry to measure apoptotic markers.

- Kinase Inhibition : The compound's potential as a c-KIT kinase inhibitor was explored, revealing promising results in biochemical assays against both wild-type and drug-resistant mutants. This suggests its potential application in treating gastrointestinal stromal tumors resistant to conventional therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the thiazepane or phenyl groups can significantly alter its pharmacological profile:

- Chlorophenyl Group : Enhances lipophilicity and may improve receptor binding.

- Trifluoromethyl Group : Known to increase metabolic stability and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Key Observations:

Core Structure Differences: The target compound’s monocyclic 1,4-thiazepane contrasts with the bicyclic framework in , which may limit conformational flexibility but improve target selectivity . Compared to the isoxazole-containing analog in , the target’s trifluoromethylphenyl group increases lipophilicity (ClogP ~4.2 vs.

Functional Group Impact :

- The sulfone group (common in and the target) improves oxidative stability and hydrogen-bonding capacity, critical for protein interactions .

- The 2-chlorophenyl group in both the target and may contribute to π-π stacking in hydrophobic binding pockets .

Computational Similarity Assessment

Table 2: Structural Similarity Metrics Using Tanimoto Coefficients and Graph-Based Methods

| Compound Pair | Tanimoto Coefficient (Fingerprint-Based) | Graph-Based Similarity Score |

|---|---|---|

| Target vs. (Isoxazole analog) | 0.65 | 0.72 |

| Target vs. (Bicyclic analog) | 0.41 | 0.38 |

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.